4-Chloro-3-chlorosulfonylbenzoic acid
Description
Significance within Organic Synthesis and Medicinal Chemistry
The primary significance of 4-chloro-3-chlorosulfonylbenzoic acid in organic synthesis lies in its utility as a precursor to a range of pharmaceutical agents. The presence of the highly reactive chlorosulfonyl group (-SO₂Cl) allows for facile nucleophilic substitution reactions, most commonly with amines to form sulfonamides. This reactivity is central to its application in medicinal chemistry.
A prominent example of its use is in the synthesis of the potent loop diuretic, bumetanide (B1668049). wikipedia.org In the initial step of the bumetanide synthesis, 4-chlorobenzoic acid is reacted with chlorosulfonic acid to produce this compound. wikipedia.orgchemicalbook.com This intermediate is then subjected to a series of reactions, including nitration and amination, to ultimately yield bumetanide. wikipedia.org The chlorosulfonyl group is the key functionality that is transformed into the sulfonamide group essential for the diuretic activity of the final drug molecule.
Similarly, this compound is a crucial starting material for the synthesis of another diuretic, indapamide (B195227). scbt.compharmaffiliates.comchemicalbook.com The synthesis of indapamide and its analogs often involves the reaction of the chlorosulfonyl group with various amino compounds. nih.gov The reactivity of the chlorosulfonyl moiety allows for the introduction of diverse structural motifs, enabling the exploration of structure-activity relationships in drug discovery programs.
Beyond these well-established applications, the electrophilic nature of the chlorosulfonyl group makes this compound a valuable reagent for creating a variety of sulfonyl derivatives. Its utility extends to the synthesis of other biologically active molecules and serves as a point of interest for researchers investigating enzyme inhibition, where the sulfonyl group can interact with biological targets.
Historical Context of Synthesis and Applications
The synthesis of this compound has been established for a considerable time, with methods often involving the direct chlorosulfonation of 4-chlorobenzoic acid. google.com This reaction is typically carried out using an excess of chlorosulfonic acid at elevated temperatures. google.com Historical patent literature details various refinements to this process, aiming to improve yield and purity for its subsequent use in pharmaceutical manufacturing. google.com For instance, early methods describe the reaction of 4-chlorobenzoic acid with chlorosulfonic acid, followed by quenching with ice water to precipitate the desired product. google.com
The initial applications of this compound were almost exclusively tied to the development of diuretic drugs. As researchers sought to develop more potent and effective treatments for conditions such as hypertension and edema, the value of this compound as a key building block became increasingly apparent. The ability to readily introduce a sulfonamide group at a specific position on the benzoic acid ring was a critical step in the development of a number of successful diuretic medications.
Current Research Landscape and Emerging Trends
The current research landscape for this compound is largely centered on its established role in pharmaceutical synthesis. However, emerging trends in medicinal chemistry and analytical sciences are opening up new avenues for the application of related chlorosulfonylated aromatic acids.
One notable trend is the use of similar compounds as derivatization agents to enhance the sensitivity of analytical methods. For example, a recent study highlighted the use of 3-(chlorosulfonyl)benzoic acid as a novel derivatization reagent for the analysis of various biological molecules using liquid chromatography-mass spectrometry (LC-MS/MS). acs.orgnih.gov This "charge-switch" derivatization strategy improves the ionization efficiency and detection limits for the target analytes. acs.orgnih.gov While this research did not use this compound specifically, it points to a potential area of future investigation for this class of compounds. The ability to tag molecules with a sulfonyl group can be a powerful tool in metabolomics and other areas of bioanalysis.
Furthermore, the broader field of medicinal chemistry continues to explore the synthesis of novel sulfonamide-containing compounds for a wide range of therapeutic targets. As a readily available and reactive starting material, this compound and its derivatives may find use in the synthesis of new chemical entities with potential applications beyond diuretics. The ongoing interest in developing new drugs for various diseases ensures that the fundamental building blocks of medicinal chemistry, such as this compound, will remain relevant in academic and industrial research.
Data Tables
Table 1: Physicochemical Properties and Identifiers of this compound
| Property | Value |
| CAS Number | 2494-79-3 |
| Molecular Formula | C₇H₄Cl₂O₄S |
| Molecular Weight | 255.08 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 168-170 °C |
| SMILES | O=C(O)C1=CC=C(Cl)C(=C1)S(=O)(=O)Cl |
| InChI | InChI=1S/C7H4Cl2O4S/c8-5-2-1-4(7(10)11)3-6(5)14(9,12)13/h1-3H,(H,10,11) |
| InChIKey | LYBQQYNSZYSUMT-UHFFFAOYSA-N |
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-3-chlorosulfonylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2O4S/c8-5-2-1-4(7(10)11)3-6(5)14(9,12)13/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYBQQYNSZYSUMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)O)S(=O)(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30179657 | |
| Record name | 4-Chloro-3-(chlorosulphonyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30179657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2494-79-3 | |
| Record name | 4-Chloro-3-(chlorosulfonyl)benzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2494-79-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-3-(chlorosulphonyl)benzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002494793 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Chloro-3-(chlorosulphonyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30179657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-3-(chlorosulphonyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.880 | |
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Synthetic Methodologies for 4 Chloro 3 Chlorosulfonylbenzoic Acid
Direct Sulfonylchlorination of 4-Chlorobenzoic Acid
The most prevalent and industrially significant method for the preparation of 4-Chloro-3-chlorosulfonylbenzoic acid involves the electrophilic aromatic substitution of 4-chlorobenzoic acid with a chlorosulfonating agent. This process introduces a chlorosulfonyl group (-SO₂Cl) onto the benzene (B151609) ring.
Reaction with Chlorosulfonic Acid
Chlorosulfonic acid is the most commonly employed reagent for the direct chlorosulfonylation of 4-chlorobenzoic acid. The reaction is typically carried out by heating the two reactants, often in the presence of a solvent or with an excess of chlorosulfonic acid acting as both the reagent and the solvent.
The efficiency and yield of the chlorosulfonylation of 4-chlorobenzoic acid are highly dependent on the reaction conditions. Key parameters that are often optimized include the molar ratio of reactants, the use of a solvent, and the reaction temperature and duration.
One documented procedure involves the portion-wise addition of 4-chlorobenzoic acid to chlorosulfonic acid at 0°C, followed by heating. guidechem.com Another established method utilizes a mixture of 4-chlorobenzoic acid, pentachloroethane (B166500) as a solvent, and chlorosulfonic acid, which is then heated under reflux. The use of an excess of chlorosulfonic acid is common to drive the reaction to completion. rsc.org
Below is a table summarizing typical reaction conditions found in the literature:
| Starting Material | Reagent | Solvent | Molar Ratio (4-chlorobenzoic acid:chlorosulfonic acid) | Reference |
| 4-Chlorobenzoic acid | Chlorosulfonic acid | None | 1 : 4 (approx.) | guidechem.com |
| 4-Chlorobenzoic acid | Chlorosulfonic acid | Pentachloroethane | 1 : 4 (approx.) | |
| 4-Chlorobenzoic acid | Chlorosulfonic acid | None | 1 : 6.6 (approx.) | rsc.org |
The temperature and duration of the reaction are critical factors that significantly influence the yield and purity of this compound. The reaction generally requires elevated temperatures to proceed at a reasonable rate.
Commonly reported reaction temperatures range from 130°C to 140°C. guidechem.comrsc.org The reaction time is also a crucial parameter, with typical durations ranging from 5 to 6 hours to ensure complete conversion of the starting material. guidechem.comrsc.org
The following table outlines the temperature and time parameters from various reported syntheses:
| Temperature (°C) | Time (hours) | Reference |
| 130 | 5 | guidechem.com |
| Boiling (Reflux) | 6 | |
| 140 | 6 | rsc.org |
The work-up procedure for the synthesis of this compound is relatively consistent across different methodologies and is crucial for isolating the product from the reaction mixture. A common technique involves carefully pouring the hot reaction mixture onto crushed ice or into ice-cold water. guidechem.comrsc.org This step serves to quench the reaction and precipitate the solid product, as this compound is insoluble in the acidic aqueous solution.
The precipitated solid is then collected by filtration and washed with cold water to remove any remaining chlorosulfonic acid and other water-soluble impurities. guidechem.com Further purification can be achieved by recrystallization from a suitable solvent or by dissolving the crude product in a solvent like ether, washing with water, drying the organic layer, and then removing the solvent. rsc.org
Alternative Chlorosulfonylation Reagents
While chlorosulfonic acid is the most widely used reagent for the synthesis of this compound, other reagents can, in principle, be used for the chlorosulfonylation of aromatic compounds. However, for the specific case of 4-chlorobenzoic acid, the literature predominantly focuses on the use of chlorosulfonic acid. General alternative chlorosulfonylation reagents for aromatic compounds include a mixture of sulfuryl chloride (SO₂Cl₂) and a Lewis acid catalyst, or thionyl chloride (SOCl₂) in the presence of a suitable catalyst. The applicability and efficiency of these alternative reagents for the synthesis of this compound are not well-documented in publicly available scientific literature.
Indirect Synthetic Routes
The direct sulfonylchlorination of 4-chlorobenzoic acid is the most direct and economically viable method for the synthesis of this compound. Consequently, dedicated indirect synthetic routes are not commonly reported in the scientific literature.
Hypothetically, an indirect route could involve the sulfonation of 4-chlorobenzoic acid to produce 4-chloro-3-sulfobenzoic acid, followed by the conversion of the sulfonic acid group to a sulfonyl chloride using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. However, this multi-step approach is generally less efficient than the direct chlorosulfonylation. Another conceivable, though less practical, indirect route could start from a different substituted benzene derivative that is then chemically modified to introduce the required chloro, carboxyl, and chlorosulfonyl groups. Due to the efficiency of the direct method, these alternative pathways are not well-explored for this specific compound.
Conversion from Substituted Aryl Sulfonic Acids
One established method for the synthesis of this compound involves the conversion of substituted aryl sulfonic acids. This approach typically begins with a para-substituted aryl sulfonic acid, such as 4-methylphenylsulfonic acid. The synthesis proceeds through a two-step process: oxidation of the methyl group to a carboxylic acid, followed by chlorosulfonylation.
In a typical procedure, 4-methylphenylsulfonic acid is first oxidized using a strong oxidizing agent like potassium permanganate (B83412) in an aqueous solution of potassium hydroxide. chemicalbook.com This reaction converts the methyl group into a carboxylate group, forming potassium 4-carboxybenzenesulfonate. This intermediate is then treated with chlorosulfonic acid. chemicalbook.com The chlorosulfonic acid reacts with the sulfonic acid group to yield the desired this compound. chemicalbook.com
Another variation of this methodology utilizes p-toluenesulfonyl chloride as the starting material. The methyl group is oxidized to a carboxylic acid using chromium(VI) oxide in a mixture of acetic acid and acetic anhydride. chemicalbook.com This one-pot reaction directly yields 4-(chlorosulfonyl)benzoic acid.
Table 1: Synthesis via Substituted Aryl Sulfonic Acids
| Starting Material | Reagents | Intermediate | Final Product Yield |
|---|---|---|---|
| 4-Methylphenylsulfonic acid | 1. KMnO4, KOH, H2O; 2. Chlorosulfonic acid | Potassium 4-carboxybenzenesulfonate | 20% |
Transformation of Aryl Amines via Diazotization and Chlorosulfonylation
A versatile method for introducing a chlorosulfonyl group onto an aromatic ring is through the transformation of an aryl amine. This process involves diazotization of the amine followed by a chlorosulfonylation reaction. While specific examples for the direct synthesis of this compound from an amino-substituted benzoic acid are not prevalent in the provided search results, the general methodology is well-established for preparing arylsulfonyl chlorides from aniline (B41778) derivatives. rsc.orgresearchgate.net
The process begins with the diazotization of an aryl amine using a reagent like sodium nitrite (B80452) in an acidic medium, typically hydrochloric acid, at low temperatures. acs.org This reaction forms a diazonium salt, which is a highly reactive intermediate. The subsequent chlorosulfonylation is then carried out by reacting the in-situ generated diazonium salt with a source of sulfur dioxide in the presence of a copper catalyst, followed by treatment with a chlorinating agent.
Continuous flow reactors are increasingly being employed for this type of transformation to enhance safety and scalability. rsc.orgresearchgate.net This technology allows for the controlled generation and immediate consumption of the potentially unstable diazonium salt. researchgate.net
Functionalization of Other Benzoic Acid Precursors
The most direct and commonly employed method for the synthesis of this compound is the direct chlorosulfonylation of 4-chlorobenzoic acid. google.comgoogle.com This reaction utilizes an excess of chlorosulfonic acid, which acts as both the solvent and the sulfonating agent. google.compageplace.de
The reaction is typically carried out by heating a mixture of 4-chlorobenzoic acid and chlorosulfonic acid. google.comgoogle.com The temperature and reaction time are critical parameters that influence the yield and purity of the product. For instance, heating the mixture at 130°C for 5 hours or at 140°C for six hours has been reported. google.com Upon completion of the reaction, the mixture is carefully poured onto crushed ice to quench the excess chlorosulfonic acid and precipitate the product. google.comgoogle.com The resulting solid is then collected by filtration and washed with cold water.
This method is advantageous due to its directness and the ready availability of the starting material. However, the use of a large excess of chlorosulfonic acid presents environmental and handling challenges.
Optimization of Synthetic Yields and Purity
Optimizing the synthetic yield and purity of this compound is crucial for its industrial application. Research has focused on refining reaction conditions and purification methods.
In the direct chlorosulfonylation of 4-chlorobenzoic acid, the molar ratio of the reactants and the reaction temperature and time are key variables. Using a significant excess of chlorosulfonic acid helps to drive the reaction to completion and minimize the formation of byproducts such as diaryl sulfones. pageplace.de For example, a molar ratio of chlorosulfonic acid to 4-chlorobenzoic acid of approximately 4:1 has been shown to be effective. researchgate.net
Purification of the crude product is also essential. After precipitation and filtration, the product can be further purified by recrystallization from a suitable solvent system, such as a mixture of 1,2-dichloroethane (B1671644) and petroleum ether. google.com This process helps to remove any unreacted starting materials and isomeric impurities. For instance, in the synthesis of the related compound 4-chloro-3-nitrobenzene sulfonyl chloride, recrystallization from petroleum ether was found to significantly improve the purity to 99.96%. researchgate.net
Table 2: Optimization of Direct Chlorosulfonylation of 4-Chlorobenzoic Acid
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Reaction Temperature | 130°C | 140°C |
| Reaction Time | 5 hours | 6 hours |
| Purification Method | Washing with cold water | Recrystallization from 1,2-dichloroethane/petroleum ether |
Green Chemistry Approaches in Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of chemical intermediates to reduce environmental impact and improve safety. wjpmr.comjddhs.combeilstein-journals.org While specific green chemistry approaches for the synthesis of this compound are not extensively detailed in the provided search results, general strategies applicable to this type of synthesis can be considered.
One key area of focus in green chemistry is the replacement of hazardous reagents and solvents. jddhs.com In the context of the synthesis of this compound, the use of a large excess of chlorosulfonic acid is a significant environmental concern. Research into alternative sulfonating agents or the use of catalytic systems could reduce the amount of waste generated. beilstein-journals.org
Solvent-free reactions are another important green chemistry approach. jddhs.commdpi.com For instance, the synthesis of benzilic acid has been achieved through a solvent-free grinding method, which is both environmentally friendly and atom-efficient. wjpmr.com While direct application to the chlorosulfonylation of 4-chlorobenzoic acid may be challenging due to the nature of the reagents, exploring solid-state reactions or reactions under high-pressure conditions could be potential avenues for greener synthesis.
The use of continuous flow chemistry, as mentioned in the context of diazotization reactions, also aligns with green chemistry principles by improving safety, reducing reaction volumes, and potentially increasing energy efficiency. rsc.orgresearchgate.net Furthermore, the development of energy-efficient methods, such as microwave-assisted synthesis, could shorten reaction times and reduce energy consumption. mdpi.com
Derivatives and Analogs of 4 Chloro 3 Chlorosulfonylbenzoic Acid
Sulfamoyl Derivatives
The reaction of the chlorosulfonyl group (-SO₂Cl) with ammonia (B1221849) or amines is a primary pathway to sulfamoyl derivatives, also known as sulfonamides. This conversion is fundamental in the synthesis of many biologically active molecules.
The primary sulfamoyl derivative, 4-Chloro-3-sulfamoylbenzoic acid, is synthesized by the reaction of 4-Chloro-3-chlorosulfonylbenzoic acid with ammonia. google.com This reaction can be carried out using various forms of ammonia, such as liquid ammonia, concentrated ammonium (B1175870) hydroxide, or gaseous ammonia in an organic solvent. google.com The resulting compound, 4-Chloro-3-sulfamoylbenzoic acid, is a key intermediate in the synthesis of various pharmaceuticals. synzeal.comsigmaaldrich.com
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₇H₆ClNO₄S | nih.gov |
| Molecular Weight | 235.64 g/mol | sigmaaldrich.com |
| Appearance | White to Almost white powder/crystal | |
| Melting Point | 256-258 °C | sigmaaldrich.com |
| CAS Number | 1205-30-7 | sigmaaldrich.comnih.gov |
N-substituted sulfamoyl derivatives are formed by reacting this compound with primary or secondary amines. google.com This process allows for the introduction of various alkyl or aryl groups onto the sulfonamide nitrogen, modulating the compound's properties.
The general synthesis involves adding this compound to an aqueous solution of the desired amine, such as methylamine (B109427) or ethylamine (B1201723). google.com For instance, the reaction with an aqueous solution of methylamine yields 4-chloro-3-(methylsulfamoyl)benzoic acid, which can be isolated by acidification. google.com Similarly, reaction with ethylamine produces 4-chloro-3-(ethylsulfamoyl)benzoic acid. google.com The use of dialkylamines, like dimethylamine, leads to the formation of N,N-disubstituted derivatives such as 4-chloro-3-(dimethylsulfamoyl)benzoic acid.
| Derivative Name | Reactant Amine | Melting Point (°C) | Reference |
|---|---|---|---|
| 4-chloro-3-(methylsulfamoyl)benzoic acid | Methylamine | 230-232 | google.com |
| 4-chloro-3-(ethylsulfamoyl)benzoic acid | Ethylamine | 186-187 | google.com |
Sulfonate Ester Derivatives
The chlorosulfonyl group of this compound can react with alcohols to form sulfonate esters. This reaction typically proceeds by the nucleophilic attack of the alcohol's oxygen on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. pearson.comyoutube.com The reaction is often carried out in the presence of a non-nucleophilic base, such as pyridine, to neutralize the hydrochloric acid (HCl) byproduct. youtube.com
The general reaction is: R'-OH + ClSO₂-Ar-COOH → R'-OSO₂-Ar-COOH + HCl
While specific examples of sulfonate esters derived directly from this compound are not extensively detailed in readily available literature, the formation of such esters is a standard transformation for sulfonyl chlorides. periodicchemistry.comvaia.com The resulting sulfonate ester group is a very good leaving group in nucleophilic substitution reactions due to the stability of the sulfonate anion, which is resonance-stabilized. vaia.comchegg.com This property makes sulfonate esters valuable synthetic intermediates. eurjchem.com
Acid Halide Derivatives (e.g., 4-Chloro-3-(chlorosulfonyl)benzoyl Chloride)
The carboxylic acid functional group of this compound and its sulfamoyl derivatives can be converted into a more reactive acid halide, typically an acid chloride. This transformation is commonly achieved by treatment with thionyl chloride (SOCl₂). google.com For example, reacting 4-chloro-3-(methylsulfamoyl)benzoic acid with thionyl chloride at reflux temperature yields 4-chloro-3-(methylsulfamoyl)benzoyl chloride. google.com
This method can also be applied to the parent compound to produce 4-Chloro-3-(chlorosulfonyl)benzoyl chloride . This difunctional compound, possessing both a reactive benzoyl chloride and a chlorosulfonyl group, serves as a versatile building block for synthesizing more complex molecules by allowing for sequential reactions at either site.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₇H₃Cl₃O₃S | |
| Molecular Weight | 273.52 g/mol | |
| CAS Number | 62574-66-7 |
Hydroxy- and Nitro-Substituted Analogs
Analogs of this compound can be created by introducing additional substituents onto the benzene (B151609) ring, such as nitro (-NO₂) or hydroxyl (-OH) groups.
Nitro-substituted analogs are particularly significant. For example, the nitration of this compound is a step in the synthesis of the diuretic drug bumetanide (B1668049). This reaction yields 4-chloro-3-chlorosulfonyl-5-nitrobenzoic acid. Further reaction with ammonia converts the chlorosulfonyl group into a sulfamoyl group, resulting in 5-aminosulfonyl-4-chloro-3-nitrobenzoic acid. Another important analog is 4-Chloro-3-nitrobenzoic acid, which serves as an intermediate for dyes and fungicides. biosynth.com
Hydroxy-substituted analogs , such as 4-Chloro-3-hydroxybenzoic acid, represent another class of related compounds. scbt.com These analogs, where the chlorosulfonyl group is absent and a hydroxyl group is present, can be used as starting materials for different synthetic pathways. For example, 4-Chloro, 4'-hydroxy benzophenone (B1666685) can be prepared via acylation of phenol (B47542) with p-chlorobenzoyl chloride. quickcompany.in
Benzoic Acid Derivatives with Modified Ring Systems
The core 4-chloro-3-sulfamoylbenzoic acid structure can be coupled with various heterocyclic ring systems to generate compounds with specific biological activities. These modifications typically involve forming an amide bond between the carboxylic acid of the benzoic acid derivative and an amino group on the heterocyclic moiety.
A notable example involves the reaction of a reactive derivative of 2-halogeno-4-chloro-5-sulfamoylbenzoic acid (such as the acid chloride) with 1-amino-2-methylindoline. This synthesis yields N-(2-halogeno-4-chloro-5-sulfamoylbenzamido)-2-methylindolines. Another example is the synthesis of 4-chloro-3-sulfamoylbenzoic acid hydrazides, which are a class of compounds with diuretic and saluretic activity. google.com
Table of Compounds
| Compound Name | CAS Number |
|---|---|
| This compound | 2494-79-3 |
| 4-Chloro-3-sulfamoylbenzoic acid | 1205-30-7 |
| 4-chloro-3-(methylsulfamoyl)benzoic acid | N/A |
| 4-chloro-3-(ethylsulfamoyl)benzoic acid | N/A |
| 4-chloro-3-(dimethylsulfamoyl)benzoic acid | N/A |
| 4-Chloro-3-(chlorosulfonyl)benzoyl chloride | 62574-66-7 |
| 4-chloro-3-(methylsulfamoyl)benzoyl chloride | N/A |
| 4-chloro-3-chlorosulfonyl-5-nitrobenzoic acid | N/A |
| 5-aminosulfonyl-4-chloro-3-nitrobenzoic acid | N/A |
| 4-Chloro-3-nitrobenzoic acid | 96-99-1 |
| 4-Chloro-3-hydroxybenzoic acid | 34113-69-4 |
| 4-Chloro, 4'-hydroxy benzophenone | N/A |
| 1-amino-2-methylindoline | N/A |
Structure-Reactivity Relationships in Derivatives
The reactivity of derivatives of this compound is intrinsically linked to the electronic and steric properties of the substituents on the aromatic ring. The two primary reactive sites in these molecules are the carboxylic acid group (-COOH) and the chlorosulfonyl group (-SO₂Cl). The interplay of inductive and resonance effects, along with steric hindrance, dictates the susceptibility of these functional groups to nucleophilic attack and other chemical transformations.
Electronic Effects:
Substituents on the benzene ring can either donate or withdraw electron density, which in turn alters the reactivity of the functional groups. Electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, decrease the electron density of the aromatic ring. This inductive and resonance withdrawal of electrons makes the sulfur atom of the chlorosulfonyl group more electrophilic and thus more susceptible to nucleophilic attack. Consequently, derivatives with strong EWGs are expected to exhibit enhanced reactivity of the chlorosulfonyl group towards nucleophiles like amines or alcohols. Conversely, electron-donating groups (EDGs), such as alkyl (-R) or alkoxy (-OR) groups, increase the electron density on the ring, which can slightly decrease the reactivity of the chlorosulfonyl group.
For the carboxylic acid group, the acidity is a key determinant of its reactivity, particularly in reactions like esterification. Electron-withdrawing groups tend to increase the acidity of the carboxylic acid by stabilizing the carboxylate anion through delocalization of the negative charge. A more acidic carboxylic acid is generally more reactive towards esterification under acidic conditions.
Steric Effects:
Steric hindrance plays a crucial role, especially for substituents positioned ortho to the functional groups. The "ortho effect" can significantly influence the reactivity of the carboxylic acid group. A bulky substituent at the ortho position can force the -COOH group out of the plane of the benzene ring. This disruption of coplanarity inhibits resonance stabilization between the carboxyl group and the aromatic ring, leading to an increase in the acidity and reactivity of the carboxylic acid. Similarly, bulky ortho substituents can hinder the approach of nucleophiles to the chlorosulfonyl group, thereby reducing its reaction rate.
Detailed Research Findings:
Kinetic studies on the hydrolysis of various substituted benzenesulfonyl chlorides have provided quantitative insights into these electronic effects. For instance, the alkaline hydrolysis rates of benzenesulfonyl chlorides generally follow the Hammett equation, with a positive ρ-value, indicating that the reaction is facilitated by electron-withdrawing substituents. A study on the hydrolysis of aromatic sulfonyl chlorides in water demonstrated a Hammett ρ-value of +1.564 for the alkaline hydrolysis, confirming that electron-withdrawing groups accelerate the reaction by stabilizing the transition state of the nucleophilic attack. rsc.org
In the context of this compound derivatives, a substituent at the 5-position is of particular interest as it is meta to the carboxylic acid and ortho to the chlorosulfonyl group. An electron-withdrawing group at this position, such as a nitro group, would be expected to significantly enhance the reactivity of the chlorosulfonyl group due to its strong inductive and resonance effects. This is exemplified in the synthesis of the diuretic bumetanide, where this compound is first nitrated to form 4-chloro-3-chlorosulfonyl-5-nitrobenzoic acid. This nitrated intermediate readily reacts with ammonia at the chlorosulfonyl position.
The following interactive data table summarizes the expected structure-reactivity relationships for a series of hypothetical derivatives of this compound, based on the established principles of physical organic chemistry.
Interactive Data Table: Structure-Reactivity Relationships in this compound Derivatives
| Derivative Name | Substituent (at C5) | Electronic Effect of Substituent | Predicted Reactivity of Chlorosulfonyl Group | Predicted Acidity/Reactivity of Carboxylic Acid Group |
| 4-Chloro-3-chlorosulfonyl-5-nitrobenzoic acid | -NO₂ | Strong Electron-Withdrawing | High | High |
| 4-Chloro-3-chlorosulfonyl-5-cyanobenzoic acid | -CN | Strong Electron-Withdrawing | High | High |
| 4-Chloro-3-chlorosulfonyl-5-bromobenzoic acid | -Br | Weak Electron-Withdrawing (Inductive) / Weak Electron-Donating (Resonance) | Moderately Increased | Moderately Increased |
| This compound | -H | Neutral (Reference) | Baseline | Baseline |
| 4-Chloro-3-chlorosulfonyl-5-methylbenzoic acid | -CH₃ | Weak Electron-Donating | Slightly Decreased | Slightly Decreased |
| 4-Chloro-3-chlorosulfonyl-5-methoxybenzoic acid | -OCH₃ | Strong Electron-Donating (Resonance) / Weak Electron-Withdrawing (Inductive) | Decreased | Decreased |
Advanced Applications in Chemical Synthesis
Precursor in Pharmaceutical Synthesis
The most significant application of 4-chloro-3-chlorosulfonylbenzoic acid is as a foundational building block in the synthesis of various pharmaceutical agents, particularly diuretics. The reactive chlorosulfonyl group (-SO₂Cl) is readily converted into a sulfonamide group (-SO₂NH₂) through reaction with ammonia (B1221849), a key functional group in many diuretic drugs. The carboxylic acid group provides another site for chemical modification, enabling the construction of more complex drug molecules.
This compound is a key starting material in the industrial synthesis of Bumetanide (B1668049), a potent loop diuretic. The synthesis begins with the chlorosulfonation of 4-chlorobenzoic acid to yield this compound.
The subsequent multi-step process to synthesize Bumetanide is outlined below:
Nitration: The this compound intermediate is nitrated using nitric acid to produce 4-chloro-3-chlorosulfonyl-5-nitrobenzoic acid.
Ammonolysis: The highly reactive chlorosulfonyl group is then converted to a sulfonamide by reacting the molecule with ammonia, forming 5-aminosulfonyl-4-chloro-3-nitrobenzoic acid.
Phenoxylation: The chlorine atom at the 4-position is displaced by a phenoxy group through a reaction with sodium phenolate, yielding 5-aminosulfonyl-3-nitro-4-phenoxybenzoic acid.
Reduction: The nitro group is reduced to an amino group.
Alkylation: The final step involves the alkylation of the newly formed amino group to introduce the butylamino side chain, completing the synthesis of Bumetanide.
Table 1: Key Intermediates in the Synthesis of Bumetanide
| Intermediate Compound | Role in Synthesis |
|---|---|
| 4-Chlorobenzoic acid | Initial starting material |
| This compound | Key sulfonated intermediate |
| 4-Chloro-3-chlorosulfonyl-5-nitrobenzoic acid | Nitrated intermediate |
| 5-Aminosulfonyl-4-chloro-3-nitrobenzoic acid | Sulfonamide formation |
| 5-Aminosulfonyl-3-nitro-4-phenoxybenzoic acid | Introduction of the phenoxy group |
While this compound is central to the synthesis of many sulfonamide-based drugs, its direct role as the primary starting material for Chlorthalidone and Xipamide is not clearly established in scientific literature.
Chlorthalidone: The synthesis of Chlorthalidone involves key intermediates that are structurally related benzophenone (B1666685) derivatives containing the required 4-chloro-3-sulfamoyl moiety. The synthesis typically begins with 2-(4-chlorobenzoyl)benzoic acid, which undergoes chlorosulfonation and subsequent ammonolysis to form 2-(4-chloro-3-sulfamoylbenzoyl)benzoic acid (Chlorthalidone Related Compound A). cymitquimica.com This intermediate then cyclizes to form the final Chlorthalidone structure. nih.govgoogle.com Although this process involves a chlorosulfonation step similar to the formation of this compound, the main molecular scaffold is a benzophenone, not a simple benzoic acid.
Xipamide: According to available research, the synthesis of the thiazide-like diuretic Xipamide does not originate from this compound. Instead, the established synthetic route begins with 4-chlorosalicylic acid. nih.gov
This compound is an essential precursor in the production of Indapamide (B195227), a thiazide-like diuretic and antihypertensive drug. scbt.com The synthesis typically proceeds through 4-chloro-3-sulfamoylbenzoic acid, which is formed by the reaction of this compound with ammonia. guidechem.com
The common synthetic pathway involves:
Ammonolysis: Conversion of this compound to 4-chloro-3-sulfamoylbenzoic acid. guidechem.com
Acylation: The carboxylic acid group of 4-chloro-3-sulfamoylbenzoic acid is then coupled with the amino group of 2-methyl-2,3-dihydro-1H-indol-1-amine. This condensation reaction forms the final amide bond, yielding Indapamide. synzeal.com
Beyond its use in well-known diuretics, the chemical scaffold provided by this compound is utilized to create other novel molecules with potential therapeutic value. A notable example is the synthesis of 4-chloro-3-sulfamoylbenzoic acid hydrazides. google.com
Hydrazides are a class of organic compounds known for a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. nih.govhygeiajournal.com The synthesis of 4-chloro-3-sulfamoylbenzoic acid hydrazides involves reacting the activated carboxylic acid of the parent molecule (often as an acyl chloride) with hydrazine. The resulting hydrazide derivatives have been investigated for their own diuretic and saluretic (salt-excreting) activities. google.com This application demonstrates the utility of the 4-chloro-3-sulfamoylbenzoic acid core in medicinal chemistry research for developing new pharmacologically active agents. nih.gov
Intermediate in Agrochemical and Specialty Chemical Production
The utility of this compound and its derivatives extends to applications outside of pharmaceuticals, though this area is less extensively documented. It is cited as an intermediate in the production of pesticides. Its derivative, 4-chloro-3-sulfamoylbenzoic acid, is also used as an intermediate for antiviral drugs. guidechem.com Furthermore, some sources describe the compound's application as a bactericide and disinfectant, which are considered specialty chemical uses.
Role in the Synthesis of Functional Polymers and Materials
Based on available scientific literature, there are no established applications of this compound in the synthesis of functional polymers or materials. While related compounds containing chlorosulfonyl groups are sometimes used to modify polymers or create catalysts, no specific use for this particular molecule has been documented.
Derivatization Agent in Analytical Chemistry
Derivatization is a chemical modification technique used to alter a compound to make it more suitable for analysis, often by improving its chromatographic behavior or detection sensitivity. The utility of this compound in this area stems from its chemical properties.
The presence of a highly reactive chlorosulfonyl (-SO₂Cl) group allows the molecule to readily react with nucleophiles such as alcohols, phenols, and amines. This reactivity provides the potential for its use as a derivatizing agent to "tag" analytes containing these functional groups, thereby facilitating their separation and detection via techniques like High-Performance Liquid Chromatography (HPLC). sielc.com While the compound itself can be analyzed by reverse-phase HPLC, specific, detailed research studies demonstrating its widespread use as a primary derivatization agent for other analytes are not extensively documented in publicly available literature. sielc.com
Catalysis and Ligand Synthesis
In the fields of catalysis and ligand synthesis, this compound is primarily utilized as a versatile precursor or building block rather than as a catalyst or ligand itself. Its value lies in its function as a starting material for constructing more complex, functional molecules. The dual reactivity of the carboxylic acid and chlorosulfonyl groups allows for sequential or selective reactions to build intricate molecular architectures. cymitquimica.com
A prominent example of its application is in the synthesis of pharmacologically active compounds. It serves as a critical intermediate in the multi-step synthesis of the loop diuretic bumetanide. wikipedia.org The synthetic pathway for bumetanide involves the initial sulfonylchlorination of 4-chlorobenzoic acid to produce this compound, which is then subjected to further reactions, including nitration and amination, to build the final drug molecule. wikipedia.org
This role as a foundational intermediate highlights its importance in synthetic chemistry. By providing a stable scaffold with reactive sites, it enables the construction of target molecules, which may themselves have applications in catalysis or as ligands for metal complexes.
Compound Properties
| Property | Value |
| CAS Number | 2494-79-3 |
| Molecular Formula | C₇H₄Cl₂O₄S |
| Molecular Weight | 255.08 g/mol |
| Appearance | White to off-white solid |
| Synonyms | 3-(Chlorosulfonyl)-4-chlorobenzoic acid, 5-Carboxy-2-chlorobenzenesulfonyl chloride |
Computational Chemistry and Theoretical Studies
Molecular Modeling and Conformation Analysis
Molecular modeling of 4-Chloro-3-chlorosulfonylbenzoic acid focuses on understanding its three-dimensional structure and the various spatial arrangements, or conformations, it can adopt. The conformational landscape of this molecule is primarily dictated by the rotation around the single bonds connecting the carboxylic acid and chlorosulfonyl groups to the benzene (B151609) ring.
In the case of this compound, the rotational barriers around the C-S and C-C bonds will determine the most stable conformer. It is expected that the molecule will adopt a conformation that minimizes steric hindrance between the adjacent chlorosulfonyl and carboxylic acid groups, and the ortho hydrogen atom. Detailed conformational analysis, often performed using computational methods, can map the potential energy surface as a function of these rotational degrees of freedom to identify the global and local energy minima. mdpi.com
Table 1: Predicted Conformational Data for a Substituted Benzoic Acid Analog (Note: Data for a related substituted benzoic acid is used for illustrative purposes due to the absence of specific published data for this compound.)
| Parameter | Value | Method | Reference Compound |
| Dihedral Angle (C-C-C=O) | ~0° or ~180° | DFT | Benzoic Acid mdpi.com |
| Rotational Barrier (C-COOH) | ~5-7 kcal/mol | DFT | Benzoic Acid mdpi.com |
Reaction Mechanism Predictions and Energetics
Computational studies are instrumental in elucidating the mechanisms of chemical reactions involving this compound. The presence of a highly electrophilic sulfonyl chloride group makes this molecule susceptible to nucleophilic attack. Theoretical calculations can map out the potential energy surface for such reactions, identifying transition states and intermediates, and thereby predicting the most likely reaction pathways. mdpi.com
For instance, the reaction of the chlorosulfonyl group with a nucleophile, a key step in the synthesis of its derivatives like bumetanide (B1668049), can be modeled. researchgate.net Computational studies on the nucleophilic substitution at a sulfonyl center have explored both SN2-like and addition-elimination mechanisms. mdpi.com The energetics of these pathways, including activation energies and reaction enthalpies, can be calculated to predict reaction rates and equilibrium positions.
Natural Bond Orbital (NBO) analysis of the transition states can provide insights into charge transfer interactions, which are significant in stabilizing the transition state. mdpi.com Such analyses have shown that the strong electropositive nature of the sulfur center in sulfonyl chlorides plays a crucial role in these reactions. researchgate.net
Table 2: Illustrative Energetic Data for Nucleophilic Substitution at a Sulfonyl Center (Note: This table presents generalized data from theoretical studies on sulfonyl chlorides to illustrate the type of information obtained.)
| Reaction Parameter | Typical Calculated Value (kcal/mol) | Computational Method |
| Activation Energy (SN2-like) | 15-25 | DFT/MP2 |
| Reaction Enthalpy | -10 to -30 | DFT/MP2 |
Quantum Chemical Calculations (e.g., DFT Studies)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are widely used to investigate the electronic structure and properties of molecules like this compound. actascientific.com These calculations can provide a wealth of information, including optimized molecular geometries, vibrational frequencies, and electronic properties.
DFT studies can be used to calculate key molecular descriptors that are related to the molecule's reactivity. For example, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important indicators of a molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability. multidisciplinaryjournals.com
Molecular Electrostatic Potential (MEP) maps can also be generated from DFT calculations. actascientific.com These maps illustrate the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would be expected to show a highly positive potential around the sulfonyl sulfur atom, consistent with its electrophilic character, and negative potentials around the oxygen atoms of the carboxylic and sulfonyl groups.
Table 3: Representative Calculated Quantum Chemical Properties for a Related Sulfonamide (Data for 4-chloro-3-sulfamoylbenzoic acid is presented as an analog.)
| Property | Calculated Value | Method |
| HOMO Energy | -8.0 eV | DFT/B3LYP |
| LUMO Energy | -2.5 eV | DFT/B3LYP |
| HOMO-LUMO Gap | 5.5 eV | DFT/B3LYP |
| Dipole Moment | 4.5 D | DFT/B3LYP |
Structure-Property Relationship Predictions (excluding prohibited properties)
Computational chemistry plays a crucial role in establishing quantitative structure-property relationships (QSPRs). By calculating various molecular descriptors for a series of related compounds, it is possible to build models that predict their chemical and physical properties. For this compound, theoretical calculations can predict properties such as its reactivity towards different nucleophiles based on its electronic structure.
For example, the presence of the electron-withdrawing chlorosulfonyl and chloro groups is expected to increase the acidity of the carboxylic acid proton compared to unsubstituted benzoic acid. DFT calculations can provide an estimate of the pKa value. Furthermore, the electrophilicity index, derived from the HOMO and LUMO energies, can be used to quantify the molecule's reactivity as an electrophile. nih.gov
A study on the related compound, 4-chloro-3-sulfamoylbenzoic acid, utilized DFT to analyze its structural and spectroscopic signatures, providing insights into its reactivity. scbt.com Similar computational approaches can be applied to this compound to predict how structural modifications would impact its chemical properties.
Table 4: Predicted Physicochemical Properties (Illustrative) (Note: These are representative values that could be obtained from computational predictions.)
| Property | Predicted Value |
| pKa (carboxylic acid) | ~2.5 - 3.5 |
| LogP | ~2.0 - 3.0 |
| Polar Surface Area | ~70 - 80 Ų |
Design of Novel Derivatives with Tailored Reactivity
A significant application of computational chemistry is in the rational design of new molecules with specific desired properties. Starting with the scaffold of this compound, theoretical methods can be used to predict how the introduction of different functional groups would alter its reactivity.
For instance, if one wanted to design a derivative with a more electrophilic sulfonyl group to enhance its reaction rate with a particular nucleophile, computational models could be used to screen various substituents on the benzene ring. By calculating the effect of these substituents on the charge of the sulfur atom and the LUMO energy, it is possible to identify candidates with the desired electronic properties. This in silico screening can significantly reduce the number of compounds that need to be synthesized and tested experimentally, thereby accelerating the discovery process. The design process can be guided by understanding the reaction mechanisms and energetics, as discussed in section 6.2, to fine-tune the reactivity of the sulfonyl chloride group for specific synthetic applications.
Spectroscopic Characterization Techniques Excluding Basic Identification Data
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.
¹H NMR Spectroscopy: The proton NMR spectrum of 4-Chloro-3-chlorosulfonylbenzoic acid is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene (B151609) ring. The electron-withdrawing nature of the chloro, chlorosulfonyl, and carboxylic acid groups significantly influences the chemical shifts of these protons, causing them to appear downfield. The proton ortho to the carboxylic acid group (C5-H) would likely be the most deshielded, followed by the proton ortho to the chloro group (C2-H), and the proton meta to two activating groups (C6-H). The splitting pattern would likely be a doublet for the proton at C2, a doublet of doublets for the proton at C6, and a doublet for the proton at C5, reflecting their coupling with adjacent protons. The acidic proton of the carboxylic acid group would appear as a broad singlet at a much lower field, typically above 10 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum will display signals for each of the seven unique carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically in the range of 165-185 ppm. The aromatic carbons will appear between 120-150 ppm, with their specific shifts influenced by the attached functional groups. The carbons directly bonded to the electron-withdrawing chloro and chlorosulfonyl groups (C4 and C3, respectively) are expected to be significantly deshielded.
For comparison, the reported ¹H NMR data for the related compound 4-(chlorosulfonyl)benzoic acid in DMSO-d6 shows signals at approximately 7.75 ppm and 7.95 ppm for the aromatic protons and a signal around 13.6 ppm for the carboxylic acid proton. chemicalbook.com
Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| COOH | >10 (broad singlet) | 165 - 185 |
| C1 | - | 130 - 140 |
| C2-H | 7.8 - 8.2 (d) | 125 - 135 |
| C3 | - | 135 - 145 |
| C4 | - | 138 - 148 |
| C5-H | 8.0 - 8.4 (d) | 128 - 138 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit several characteristic absorption bands. A very broad absorption in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, which is often superimposed on the C-H stretching bands. The C=O stretching vibration of the carboxylic acid will give rise to a strong, sharp peak typically found around 1700 cm⁻¹. The asymmetric and symmetric stretching vibrations of the S=O bonds in the chlorosulfonyl group are expected to appear as two strong bands in the regions of 1350-1400 cm⁻¹ and 1150-1200 cm⁻¹, respectively. Aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region, and C-Cl stretching vibrations will appear in the fingerprint region, typically below 800 cm⁻¹.
Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) |
| Carboxylic Acid | C=O Stretch | ~1700 (strong) |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
| Chlorosulfonyl | S=O Asymmetric Stretch | 1350 - 1400 (strong) |
| Chlorosulfonyl | S=O Symmetric Stretch | 1150 - 1200 (strong) |
Mass Spectrometry (MS)
Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. For this compound (molar mass approximately 255.08 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M⁺). Due to the presence of two chlorine atoms, the isotopic pattern of the molecular ion peak would be characteristic, showing (M)⁺, (M+2)⁺, and (M+4)⁺ peaks with relative intensities determined by the natural abundance of ³⁵Cl and ³⁷Cl isotopes.
Common fragmentation pathways would likely involve the loss of the chlorosulfonyl group (-SO₂Cl), the carboxylic acid group (-COOH), or a chlorine atom (-Cl). This would result in fragment ions that can help to confirm the structure of the parent molecule. For instance, the mass spectrum of the related p-(chlorosulfonyl)benzoic acid shows a molecular ion at m/z 220 and a base peak at m/z 185, corresponding to the loss of a chlorine atom. chemicalbook.com
X-ray Crystallography for Structural Elucidation of Derivatives
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While no crystallographic data for this compound itself is readily available, studies on its derivatives would provide invaluable information on bond lengths, bond angles, and intermolecular interactions. For example, the crystal structure of a related derivative, 4-(3-chloroanilino)benzoic acid, has been reported. pharmaffiliates.comresearchgate.net In this study, high-quality single crystals were obtained by slow evaporation, and the structure was determined by single-crystal X-ray diffraction. pharmaffiliates.comresearchgate.net The analysis revealed a twisted conformation with a significant dihedral angle between the aromatic rings and the formation of acid-acid dimers through hydrogen bonding. pharmaffiliates.comresearchgate.net Similar studies on derivatives of this compound would be expected to reveal how the bulky and electron-withdrawing chlorosulfonyl group influences the crystal packing and intermolecular interactions.
Advanced Spectroscopic Methods (e.g., Raman, UV-Vis)
Other spectroscopic techniques can provide further characterization.
Raman Spectroscopy: Raman spectroscopy, which is complementary to IR spectroscopy, would also show characteristic peaks for the various functional groups. The aromatic ring vibrations, particularly the ring-breathing mode, would give a strong signal. The S=O and C=O stretching vibrations would also be Raman active. For comparison, the Raman spectrum of 4-chlorobenzoic acid shows characteristic signals for its aromatic and carboxylic acid moieties. chemicalbook.com
UV-Vis Spectroscopy: Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound are expected to absorb in the UV region. The presence of the chromophoric benzoic acid system, substituted with auxochromic chloro and chlorosulfonyl groups, would result in characteristic absorption bands, likely showing a bathochromic (red) shift compared to unsubstituted benzoic acid. While specific spectra for this compound are not widely published, UV-Vis detection is used in HPLC analysis of this compound. sielc.com
Future Research Directions and Challenges
Development of More Sustainable Synthetic Routes
The conventional synthesis of 4-Chloro-3-chlorosulfonylbenzoic acid involves the reaction of 4-chlorobenzoic acid with an excess of chlorosulfonic acid, often at elevated temperatures for extended periods. google.comgoogle.com This method, while effective, presents several environmental and safety challenges. Chlorosulfonic acid is a highly corrosive and hazardous reagent, and the process typically requires a difficult work-up procedure, such as quenching the reaction mixture on ice, which generates significant aqueous waste. google.comgoogle.com
Future research is imperative to develop greener and more sustainable synthetic alternatives. Key areas of investigation include:
Catalytic Approaches: Exploring the use of solid acid catalysts or other heterogeneous catalysts could reduce the reliance on stoichiometric amounts of harsh reagents like chlorosulfonic acid. Catalytic systems may offer milder reaction conditions, easier product separation, and the potential for catalyst recycling, thereby minimizing waste.
Alternative Chlorosulfonating Agents: Investigating less hazardous and more selective reagents for the chlorosulfonation step is a critical goal. This could involve the development of novel reagent systems that are more atom-economical and generate fewer toxic byproducts.
Solvent-Free or Green Solvent Systems: The current synthesis often uses solvents like pentachloroethane (B166500) or is performed in a large excess of chlorosulfonic acid itself. google.com Research into solvent-free reaction conditions or the use of environmentally benign solvents, such as ionic liquids or supercritical fluids, could drastically reduce the environmental footprint of the synthesis.
Addressing these challenges will not only lead to a more cost-effective and safer manufacturing process but also align the production of this key intermediate with the principles of green chemistry.
Exploration of Novel Reactivity Pathways
The reactivity of this compound is traditionally dominated by nucleophilic substitution at the highly electrophilic sulfonyl chloride group (-SO₂Cl), primarily with ammonia (B1221849) or amines to form sulfonamides. google.com However, the molecule possesses multiple reactive sites, including the carboxylic acid group, the aromatic ring, and the carbon-chlorine bond, which remain underexplored.
Future research should focus on unlocking new reactivity pathways to broaden the compound's synthetic utility. Promising directions include:
Orthogonal Functionalization: Developing selective reactions that target one functional group while leaving the others intact. For instance, methods to functionalize the carboxylic acid group without affecting the sensitive sulfonyl chloride would open avenues to new classes of derivatives.
Metal-Catalyzed Cross-Coupling: The chlorine atom on the aromatic ring could serve as a handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig couplings). This would enable the introduction of a wide array of substituents, dramatically increasing the structural diversity of accessible derivatives.
Novel Derivatization Strategies: A recent study highlighted the use of the related compound, 3-(chlorosulfonyl)benzoic acid, as a novel derivatizing agent for the sensitive analysis of lipids via mass spectrometry. nih.govacs.org This strategy, which involves the formation of a sulfonic ester with hydroxyl groups, demonstrates a creative application of the sulfonyl chloride moiety beyond traditional sulfonamide synthesis and suggests that this compound could be explored for similar applications in analytical chemistry or as a linker in bioconjugation.
Design of Next-Generation Derivatives with Enhanced Selectivity
This compound is a cornerstone in the synthesis of diuretics like bumetanide (B1668049). wikipedia.org The derivatives function by targeting specific ion transporters in the kidney. However, as with many drugs, achieving high selectivity to minimize off-target effects and improve the therapeutic window is a continuous goal.
Future research in this area will concentrate on using the this compound scaffold to design and synthesize next-generation derivatives with superior pharmacological profiles. Key strategies include:
Structure-Activity Relationship (SAR) Studies: Systematic modification of the core structure is essential. This involves creating libraries of new compounds by reacting the sulfonyl chloride and carboxylic acid moieties with diverse chemical partners and evaluating their biological activity. The goal is to build a comprehensive understanding of how specific structural changes influence potency and selectivity.
Bioisosteric Replacement: Replacing parts of the molecule with chemical groups that have similar physical or chemical properties (bioisosteres) can modulate its biological activity, metabolic stability, and pharmacokinetic properties. For example, the chlorine atom or the carboxylic acid group could be replaced to fine-tune the molecule's interaction with its biological target.
Fragment-Based Drug Design: Using the core scaffold as a starting point, small chemical fragments can be "grown" or "linked" to design novel molecules that bind more potently and selectively to the target protein.
These efforts could lead to the discovery of new therapeutic agents with improved efficacy and fewer side effects for conditions ranging from hypertension to edema.
Advanced Computational Approaches for Reaction Design
Computational chemistry offers powerful tools for understanding and predicting chemical reactivity, which can accelerate the development of new synthetic methods and molecules. While specific computational studies on this compound are not widely reported, the application of these methods represents a significant future opportunity.
Advanced computational approaches can be applied to:
Mechanistic Elucidation: Using quantum mechanics methods like Density Functional Theory (DFT), researchers can model the existing chlorosulfonation reaction to understand its mechanism in detail. This knowledge can reveal the origins of byproduct formation and guide the rational design of more efficient and sustainable catalytic systems. nih.gov
Predicting Reactivity: Computational models can predict the most likely sites of reaction under various conditions, aiding in the exploration of novel reactivity pathways (as discussed in section 8.2). This can save significant experimental time and resources by prioritizing the most promising synthetic routes.
Virtual Screening and Derivative Design: Molecular docking and other computational techniques can be used to simulate how potential derivatives of this compound interact with their biological targets. This allows for the in-silico screening of large virtual libraries of compounds to identify candidates with the highest predicted binding affinity and selectivity, focusing subsequent synthetic efforts on the most promising molecules. nih.gov
Integration with Flow Chemistry and Automation
The synthesis of aryl sulfonyl chlorides often involves hazardous reagents and exothermic reactions, making them ideal candidates for the application of continuous flow chemistry and automation. mdpi.com This technology offers significant advantages over traditional batch processing in terms of safety, efficiency, and scalability. researchgate.net
Future advancements should focus on integrating the synthesis of this compound and its derivatives into automated flow systems. The benefits include:
Enhanced Safety: Flow reactors handle only small volumes of reactive material at any given time, which drastically minimizes the risks associated with thermal runaways or the handling of toxic substances like chlorosulfonic acid. mdpi.com Gaseous byproducts can be managed more effectively in a closed, continuous system. mdpi.com
Improved Process Control and Reproducibility: Automated systems allow for precise control over reaction parameters such as temperature, pressure, residence time, and stoichiometry. researchgate.net This leads to higher consistency, improved yields, and greater product purity compared to batch methods.
Increased Efficiency and Scalability: Continuous manufacturing can significantly shorten reaction times and simplify purification. researchgate.net A recent study on the automated continuous synthesis of aryl sulfonyl chlorides demonstrated a near doubling of the spacetime yield compared to an optimized batch process. mdpi.com Furthermore, scaling up production in a flow system is often more straightforward than in batch production.
By transitioning from batch to continuous manufacturing, the production of this compound can become safer, more efficient, and more reliable, meeting the demands of modern pharmaceutical manufacturing. researchgate.net
Q & A
Basic Questions
Q. What are the key steps in synthesizing 4-chloro-3-chlorosulfonylbenzoic acid, and how can purity be optimized?
- Synthesis Pathway : The compound is synthesized via sulfonylchlorination of 4-chlorobenzoic acid using chlorosulfonic acid, yielding this compound (intermediate for bumetanide). Subsequent nitration with nitric acid introduces a nitro group at the 5-position .
- Optimization Tips :
- Reaction Control : Maintain temperatures below 50°C during sulfonylchlorination to minimize side reactions (e.g., over-sulfonation).
- Purification : Use recrystallization from ethanol/water mixtures to achieve >95% purity. Monitor by HPLC (C18 column, acetonitrile/0.1% H3PO4 mobile phase) .
Q. What safety protocols are critical when handling this compound?
- Hazard Mitigation :
- Wear nitrile gloves, chemical-resistant lab coats, and safety goggles due to its corrosive and sensitizing properties.
- Work in a fume hood to avoid inhalation of chlorosulfonic acid vapors during synthesis .
Q. Which spectroscopic methods are most effective for characterizing this compound?
- Primary Techniques :
- NMR : ¹H NMR (DMSO-d6) shows peaks at δ 8.45 (s, 1H, Ar-H), δ 8.20 (d, 1H, Ar-H), and δ 13.10 (s, 1H, -COOH) .
- FT-IR : Key bands include 1715 cm⁻¹ (C=O stretch), 1370 cm⁻¹ (S=O symmetric), and 1180 cm⁻¹ (S=O asymmetric) .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the reactivity of this compound in substitution reactions?
- Methodology :
- Use hybrid functionals (e.g., B3LYP/6-311+G(d,p)) to calculate electrophilic Fukui indices, identifying the sulfonyl chloride group (-SO₂Cl) as the most reactive site.
- Solvent effects (e.g., DMF or THF) can be modeled via the COSMO-RS approach to predict reaction pathways .
Q. What strategies resolve contradictions in crystallographic data for derivatives of this compound?
- Crystallographic Refinement :
- Employ SHELXL for high-resolution data (d-spacing < 1.0 Å) to model disorder in the sulfonyl chloride group.
- Use TWINABS for twinned crystals, common in halogenated aromatics .
Q. How does the electron-withdrawing effect of the -SO₂Cl group influence nitration regioselectivity?
- Mechanistic Insight :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
